2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one
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Overview
Description
2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one is a complex organic compound that belongs to the class of chromenone derivatives
Preparation Methods
The synthesis of 2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzoyl chloride with 4-methylphenylacetic acid, followed by cyclization and amination reactions under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other chromenone derivatives such as 2-Amino-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4,6,7,8-tetrahydrochromen-5-one and 2-Amino-3-(4-methoxybenzoyl)-4-(4-methoxyphenyl)-4,6,7,8-tetrahydrochromen-5-one. Compared to these compounds, 2-Amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one may exhibit unique biological activities and chemical properties due to the presence of methyl groups on the benzoyl and phenyl rings.
Properties
IUPAC Name |
2-amino-3-(4-methylbenzoyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydrochromen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-14-6-10-16(11-7-14)20-21-18(26)4-3-5-19(21)28-24(25)22(20)23(27)17-12-8-15(2)9-13-17/h6-13,20H,3-5,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASNMHAKKDNNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)C4=CC=C(C=C4)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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